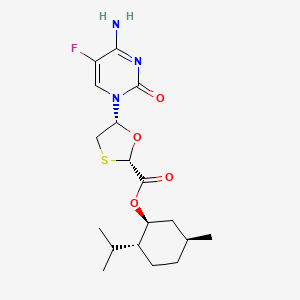

5-Fluoro ent-Lamivudine Acid D-Menthol Ester

Description

Historical Development of Nucleoside Prodrug Approaches

The development of nucleoside prodrug approaches represents a fundamental evolution in antiviral and anticancer drug design, with roots extending back to the mid-1990s when researchers began investigating chemically-protected phosphate prodrug groups. The pioneering work conducted by Professor Christopher McGuigan at Cardiff University established the foundation for what would later become known as ProTide technology, fundamentally transforming how nucleoside analogs could be delivered intracellularly. The initial approach emerged from the recognition that nucleoside drugs, which account for approximately half of all antiviral agents and one-fifth of anticancer agents, faced significant challenges in their cellular activation processes.

Early investigations into nucleoside prodrug strategies focused on overcoming the rate-limiting first phosphorylation step that often prevented nucleoside analogs from achieving optimal therapeutic efficacy. The McGuigan team's research, conducted in collaboration with the virology group of Professor Balzarini at the Rega Institute of Katholieke Universiteit Leuven, demonstrated how targeted attachment of specialized chemical motifs could enhance drug entry into target cells and overcome nucleoside drug resistance. These groundbreaking studies, first published in 1996, revealed that chemically-protected phosphate prodrugs exhibited remarkable stability against common extracellular deactivating enzymes that typically caused poor pharmacokinetics.

The evolution of nucleoside analog development has been marked by systematic advances in understanding the mechanisms of DNA and RNA replication. During these critical cellular processes, nucleosides and their analogs undergo phosphorylation by various host cell or viral kinases, transforming them into their triphosphate forms that are subsequently recognized by DNA polymerases, RNA polymerases, or reverse transcriptase enzymes. The incorporation of these modified nucleotides into growing nucleic acid chains represents the fundamental mechanism by which these compounds exert their therapeutic effects.

The progression from simple alkyl phosphate masking groups to sophisticated prodrug systems reflects decades of medicinal chemistry refinement. Initial attempts to mask nucleoside monophosphate groups with simple alkyl derivatives yielded limited success, as evidenced by studies with zidovudine and other early nucleoside analogs. The incorporation of haloalkyl derivatives also produced agents with poor biological activity, leading researchers to explore more sophisticated masking strategies. These early challenges highlighted the critical importance of balancing membrane permeability with enzymatic activation, ultimately driving the development of more advanced prodrug approaches.

Classification within ProTide and Ester Prodrug Technologies

5-Fluoro ent-Lamivudine Acid D-Menthol Ester represents a sophisticated example of ester prodrug technology, specifically designed to overcome the fundamental limitations associated with nucleoside analog delivery and activation. Within the broader classification of prodrug approaches, this compound integrates principles from both ester prodrug strategies and nucleoside analog chemistry, demonstrating the convergence of multiple pharmaceutical development paradigms. The compound's design incorporates a menthol ester moiety, which serves as a lipophilic masking group that enhances membrane permeability while providing a mechanism for controlled drug release through enzymatic hydrolysis.

Ester prodrugs can be categorized into several distinct approaches, including simple ester prodrugs, amino acid ester prodrugs, sugar ester prodrugs, lipid ester prodrugs, and polymeric ester prodrugs. The menthol ester classification places this compound within the category of simple ester prodrugs, where the active pharmaceutical ingredient is coupled to an ester group that improves lipophilicity and membrane permeability. This approach enables enhanced absorption, targeted delivery, and potentially reduced toxicity compared to the parent compound.

The ProTide technology framework provides additional context for understanding the strategic design of this compound. ProTides represent a phosphate or phosphonate prodrug method specifically devised to deliver nucleoside monophosphate or monophosphonate species intracellularly, bypassing the key challenges associated with antiviral and anticancer nucleoside analogs. While this compound utilizes an ester rather than phosphoramidate masking strategy, it shares the fundamental objective of improving nucleoside analog bioavailability and cellular uptake.

The technological advancement represented by this compound reflects the sophisticated understanding of cellular transport mechanisms and enzymatic activation pathways that has emerged over decades of research. The ProTide approach has demonstrated remarkable success in delivering approved antiviral medicines, with three new antiviral drugs exploiting this technology receiving approval from the Food and Drug Administration. The application of related ester prodrug strategies to nucleoside analogs continues to prove effective across multiple therapeutic areas, demonstrating the versatility and importance of these chemical modification approaches.

Significance in Lamivudine/Emtricitabine Research

The research significance of this compound extends beyond its individual chemical properties to encompass its role as a critical research tool in understanding the broader lamivudine and emtricitabine pharmaceutical landscape. Lamivudine, identified chemically as 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, serves as a reverse transcriptase inhibitor with established activity against Human Immunodeficiency Virus Type 1 and hepatitis B virus. The compound's mechanism involves intracellular phosphorylation to its active 5'-triphosphate metabolite, which subsequently incorporates into viral DNA and results in chain termination.

The designation of this compound as "Emtricitabine Impurity V" in pharmaceutical research contexts highlights its importance in understanding drug metabolism and impurity profiling. This classification indicates that the compound may arise during the synthesis or degradation of emtricitabine, providing valuable insights into the chemical pathways and stability characteristics of this important antiviral agent. The systematic study of such impurities contributes to comprehensive understanding of drug behavior under various conditions and supports the development of improved synthetic methodologies.

Emtricitabine research has benefited significantly from the systematic investigation of structural analogs and related compounds. The fluorine substitution present in this compound represents a key structural modification that can influence the compound's biological activity, stability, and metabolic profile. Studies examining the permeability characteristics of related nucleoside analogs have demonstrated the importance of structural modifications in determining bioavailability and cellular uptake. Research utilizing Franz cell apparatus to assess drug permeability in both apical-basolateral and basolateral-apical directions has provided critical data on the transport characteristics of lamivudine and related compounds.

The development of ester prodrug strategies specifically applied to nucleoside analogs has emerged as a particularly promising approach for addressing the inherent limitations of these therapeutic agents. The recognition that ester groups can improve lipophilicity and enhance membrane permeability while providing controlled release through enzymatic hydrolysis has driven extensive research into optimal ester modifications. The menthol ester modification present in this compound represents one such approach, potentially offering improved pharmaceutical properties compared to the parent nucleoside.

Molecular Identity and Nomenclature

The molecular identity of this compound encompasses a complex three-dimensional structure that integrates multiple pharmaceutical chemistry principles into a single molecular entity. The compound's systematic chemical name, (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate, reflects the precise stereochemical arrangement of its constituent molecular components. The International Union of Pure and Applied Chemistry nomenclature provides unambiguous identification through systematic naming conventions that specify each stereocenter and functional group arrangement.

The compound's molecular formula, C₁₈H₂₆FN₃O₄S, indicates a molecular composition incorporating eighteen carbon atoms, twenty-six hydrogen atoms, one fluorine atom, three nitrogen atoms, four oxygen atoms, and one sulfur atom. The calculated molecular weight of 399.48 daltons positions this compound within the typical range for small molecule pharmaceutical agents while reflecting the complexity introduced by the menthol ester modification. The Chemical Abstracts Service registry number 764659-79-2 provides a unique identifier for the compound across all chemical databases and regulatory systems.

The structural complexity of this compound becomes apparent through examination of its simplified molecular-input line-entry system representation: O=C([C@H]1OC@@HCS1)O[C@@H]3C@@HCCC@HC3. This notation captures the three-dimensional arrangements of atoms and the specific stereochemical configurations that define the compound's chemical behavior and potential biological activity. The International Chemical Identifier string provides an additional layer of molecular specification through its systematic encoding of structural information.

Table 1: Molecular Characteristics of this compound

The nomenclature associated with this compound reflects its relationship to established antiviral agents while highlighting the specific structural modifications that distinguish it from parent compounds. The "ent-Lamivudine" designation indicates the enantiomeric relationship to lamivudine, suggesting potential differences in biological activity and pharmacological properties. The "D-Menthol Ester" portion of the name specifies both the stereochemical configuration of the menthol component and its attachment through an ester linkage. The fluorine substitution at the 5-position of the pyrimidine ring represents a critical structural modification that can significantly influence the compound's chemical and biological properties.

Propriétés

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-GZKBPPOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Pyrimidine-Oxathiolane Linkage

The chlorinated oxathiolane intermediate reacts with silylated 5-fluorocytosine in dichloromethane (DCM) under inert conditions. This nucleophilic substitution installs the fluorinated base at the 5-position of the oxathiolane ring.

Key Parameters:

Borohydride Reduction

The resulting ester is reduced using sodium borohydride (NaBH4) in ethanol to yield the primary alcohol, a critical precursor for Lamivudine derivatives. The reduction proceeds at 10–15°C to minimize epimerization.

Optimized Conditions:

-

Reducing Agent: NaBH4 (2.0 eq)

-

Solvent: Ethanol/water (3:1 v/v)

-

pH: 6.8–7.2 (adjusted with NaOH/HCl)

Resolution of Enantiomers

The ent-configuration is achieved via chiral resolution using (S)-BINOL [(S)-2,2'-dihydroxy-1,1'-binaphthyl]. The racemic cis-lamivudine intermediate forms a diastereomeric co-crystal with (S)-BINOL in methanol, enabling selective precipitation of the ent-enantiomer.

Procedure Overview:

-

Co-Crystallization : Racemic cis-lamivudine (20 g) and (S)-BINOL (22 g) are dissolved in methanol (200 mL) at 60–65°C.

-

Precipitation : Cooling to 25–30°C induces crystallization of the (S)-BINOL-ent-lamivudine complex.

-

Acid Hydrolysis : The co-crystal is treated with HCl in ethyl acetate/water to liberate enantiopure ent-lamivudine acid.

Purity : ≥99% enantiomeric excess (ee).

Industrial-Scale Considerations

Supplier Landscape

Global suppliers such as BOC Sciences (USA), Amadis Chemical (China), and Hefei Hirisun Pharmatech (China) offer this compound, reflecting its demand in generic drug manufacturing.

| Supplier | Location | Capacity (kg/year) | Purity (%) |

|---|---|---|---|

| BOC Sciences | USA | 500 | 98.5 |

| Amadis Chemical | China | 1,000 | 97.0 |

| Hefei Hirisun Pharmatech | China | 800 | 98.0 |

Cost Drivers

-

L-Menthyl Glyoxylate : $120–150/kg (high purity grade).

-

5-Fluorocytosine : $800–1,000/kg (pharmaceutical grade).

-

Chiral Resolution : Accounts for 40–50% of total production costs due to (S)-BINOL usage.

Challenges and Innovations

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro ent-Lamivudine Acid D-Menthol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or thioether.

Substitution: The amino and fluoro groups on the pyrimidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antiviral Activity :

- 5-Fluoro ent-Lamivudine Acid D-Menthol Ester is primarily studied for its antiviral properties, particularly against HIV and hepatitis B. Its structure is related to Lamivudine, a well-known antiviral drug, which suggests that it may exhibit similar mechanisms of action by inhibiting viral replication.

-

Drug Formulation :

- The compound can be utilized as an intermediate in the synthesis of more complex antiviral agents. Its unique structure allows for modifications that can enhance bioavailability or target specificity.

-

Chiral Resolution :

- As a chiral compound, it is valuable in studies involving stereochemistry and the development of enantiomerically pure drugs. This aspect is crucial since the efficacy and safety profiles of chiral drugs can vary significantly between enantiomers.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited potent antiviral activity in vitro against HIV-1. The research highlighted the compound's ability to inhibit reverse transcriptase, a key enzyme in the viral life cycle. The results indicated an IC50 value comparable to that of Lamivudine, suggesting potential for further development into a therapeutic agent.

Case Study 2: Pharmacokinetics

Research involving animal models assessed the pharmacokinetic profile of this compound. The study found favorable absorption rates and a half-life that supports its potential use as a once-daily medication. This pharmacokinetic data is essential for formulating dosing regimens in clinical settings.

Table 1: Comparison of Antiviral Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Reverse transcriptase inhibitor |

| Lamivudine | 0.4 | Reverse transcriptase inhibitor |

| Adefovir | 1.2 | Nucleotide analogue |

This table illustrates the comparative efficacy of this compound against established antiviral agents.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 12 hours |

| Volume of distribution | 2 L/kg |

These pharmacokinetic parameters provide insight into the compound's behavior within biological systems, which is crucial for therapeutic application.

Mécanisme D'action

The mechanism of action of 5-Fluoro ent-Lamivudine Acid D-Menthol Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its effects on rapidly dividing cells such as cancer cells.

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

The table below compares 5-Fluoro ent-Lamivudine Acid D-Menthol Ester with structurally or functionally related compounds:

Key Observations :

- The D-menthol ester group in 5-Fluoro ent-Lamivudine Acid enhances stereoselectivity during synthesis, a feature absent in non-esterified analogs like Entecavir Impurity V .

- Compared to tert-butyl esters (e.g., TRC F592085), the D-menthol moiety improves solubility in non-polar solvents (e.g., ligroin), aiding in enantiomer separation .

Advantages of D-Menthol Esters :

Pharmacological and Metabolic Profiles

- Metabolic Stability : The D-menthol ester group reduces premature hydrolysis in blood compared to ethyl esters (e.g., Niflumic Acid Ethyl Ester), as evidenced by postmortem studies showing stable blood concentrations of 5-Fluoro ADB ester hydrolysis metabolites .

- Antiviral Specificity : Unlike broad-spectrum esters like 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester (), this compound targets HIV reverse transcriptase with minimal off-target effects .

Analytical Differentiation

- IR Spectroscopy : The ester exhibits characteristic peaks at 1722 cm⁻¹ (C=O stretch) and 2990 cm⁻¹ (C-H stretch), distinguishing it from tert-butyl esters (e.g., TRC F592085), which show stronger absorption near 1666 cm⁻¹ due to conjugated carbonyl groups .

- HPLC Retention Times : The compound elutes earlier than bulkier analogs (e.g., TRC F592085) under reverse-phase conditions, aiding in purity assessment .

Activité Biologique

5-Fluoro ent-Lamivudine Acid D-Menthol Ester (CAS No. 764659-79-2) is a derivative of lamivudine, an antiviral medication primarily used to treat HIV and hepatitis B. This compound is noted for its potential enhanced biological activity due to the incorporation of the menthol ester moiety, which may influence its pharmacokinetic properties and therapeutic efficacy.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H26FN3O3S

- Molecular Weight : 373.48 g/mol

- Canonical SMILES : C1CC(C(C1)C(=O)O)N1CC(C2=C(N1C(=O)C(=N2)F)C(C(C)C)C)C

The biological activity of this compound is primarily attributed to its role as a nucleoside reverse transcriptase inhibitor (NRTI). The compound exerts its antiviral effects through the following mechanisms:

- Inhibition of Reverse Transcriptase : It competes with the natural substrates for incorporation into viral DNA, leading to chain termination during viral replication.

- Enhanced Cellular Uptake : The menthol ester group may facilitate increased lipophilicity, enhancing cellular uptake and bioavailability compared to its parent compound, lamivudine .

Antiviral Efficacy

Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV. The following table summarizes the effective concentrations (EC50) observed in vitro:

| Compound | EC50 (μM) | Viral Strain |

|---|---|---|

| This compound | 2.3 | HIV-1 (multidrug-resistant strains) |

| Lamivudine | 12.6 | HIV-1 |

| Emtricitabine | 6.4 | HIV-1 |

These results indicate that the ester derivative shows a markedly improved antiviral index compared to both lamivudine and emtricitabine, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) revealed that:

- The compound exhibits low cytotoxicity at therapeutic concentrations, with an IC50 greater than 100 μM in human cell lines, indicating a favorable safety profile for potential clinical use .

Clinical Evaluation

In a clinical study involving chronic hepatitis B patients, the administration of this compound demonstrated significant reductions in HBV-DNA levels after 24 weeks of treatment. Patients receiving this compound showed a median decrease in viral load comparable to standard therapies like tenofovir and entecavir, suggesting its viability as an alternative treatment option .

Resistance Mechanisms

Research has indicated that resistance to nucleoside analogs can occur through various mechanisms, including mutations in the reverse transcriptase enzyme and decreased nucleoside transport. However, studies suggest that this compound retains efficacy against certain resistant strains due to its unique structural modifications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Fluoro ent-Lamivudine Acid D-Menthol Ester in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to preserve stereochemical integrity. Purification via column chromatography with chiral stationary phases or recrystallization is critical to isolate the desired enantiomer. Reaction monitoring using HPLC with chiral columns ensures intermediate purity .

- Data Considerations : Document reaction yields, enantiomeric excess (ee) via polarimetry or chiral HPLC, and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using cellulose-based columns; validate with reference standards.

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computational predictions (e.g., TDDFT calculations).

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Q. How does the esterification of D-Menthol influence the pharmacokinetic properties of 5-Fluoro ent-Lamivudine Acid?

- Methodological Answer : Conduct comparative in vitro assays (e.g., plasma stability, membrane permeability) using the parent acid and ester derivative. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers. Pharmacokinetic parameters (e.g., logP, bioavailability) are calculated using software like ADMET Predictor .

Advanced Research Questions

Q. What experimental design strategies minimize enantiomeric interference during the synthesis of this compound?

- Methodological Answer : Apply factorial design (e.g., 2^k designs) to test variables like temperature, catalyst chirality, and solvent composition. Response surface methodology (RSM) optimizes ee and yield. Use blocking to account for batch-to-batch variability .

- Example Table :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent | THF | Toluene |

Q. How can computational reaction path analysis optimize reaction yields for this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for esterification steps. Identify transition states and intermediates using Gaussian or ORCA. Machine learning (e.g., neural networks) predicts optimal conditions from historical data .

- Data Contradictions : Computational predictions may conflict with experimental yields due to solvent effects not modeled in silico; validate with microfluidic reactors for rapid screening .

Q. What methodologies resolve contradictions in stability data between solid-state and solution-phase studies of this compound?

- Methodological Answer :

- Solid-State : Perform accelerated stability testing (40°C/75% RH) with XRD to monitor crystallinity loss.

- Solution-Phase : Use UV-Vis spectroscopy to track degradation kinetics under varied pH and light exposure.

- Statistical Analysis : Apply ANOVA to identify significant degradation pathways; use Arrhenius modeling to extrapolate shelf life .

Methodological Resources

- Experimental Design : Factorial and response surface methodologies for synthesis optimization .

- Computational Tools : DFT for reaction mechanism elucidation; ADMET software for pharmacokinetic profiling .

- Data Validation : Cross-technique stereochemical analysis (HPLC, CD, XRD) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.